2-(2-Methoxy-5-nitro-phenoxy)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxy-5-nitrophenoxy)Ethanol is an organic compound with the molecular formula C9H11NO5. It is a derivative of phenol and is characterized by the presence of a methoxy group and a nitro group on the aromatic ring, as well as an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-5-nitrophenoxy)Ethanol typically involves the nucleophilic aromatic substitution reaction of 2-chloro-5-nitrophenol with methoxyethanol. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of 2-(2-methoxy-5-nitrophenoxy)Ethanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-5-nitrophenoxy)Ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-(2-methoxy-5-nitrophenoxy)Ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-methoxy-5-nitrophenoxy)Ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and ethanol moiety also contribute to the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-nitrophenol
- 2-methoxy-5-nitrobenzaldehyde
- 2-methoxy-5-nitrobenzoic acid
- 2-methoxy-5-nitroaniline
Uniqueness
Compared to its analogs, 2-(2-methoxy-5-nitrophenoxy)Ethanol possesses a unique combination of functional groups that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NO5 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(2-methoxy-5-nitrophenoxy)ethanol |
InChI |
InChI=1S/C9H11NO5/c1-14-8-3-2-7(10(12)13)6-9(8)15-5-4-11/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
LWBQHSSCQIIVJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.